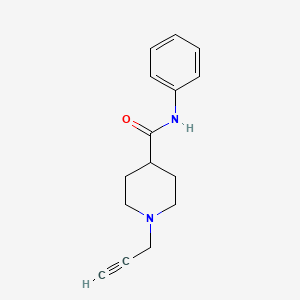

![molecular formula C19H12F2N4OS B2528960 3-(2-Fluorophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine CAS No. 1111170-76-3](/img/structure/B2528960.png)

3-(2-Fluorophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(2-Fluorophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine" is a heterocyclic compound that likely exhibits significant biological activity due to the presence of multiple pharmacophoric elements such as the pyridazine ring and the fluorophenyl groups. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis, structure, and biological activities of related pyridazine derivatives, which can be used to infer potential properties of the compound .

Synthesis Analysis

The synthesis of pyridazine derivatives often involves multi-step reactions starting from various precursors. For instance, the synthesis of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives starts from ethyl 2-(3-trifluoromethylphenyl)acetate and proceeds through an intermediate with a moderate total yield of 51.5% . Similarly, the synthesis of [1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxides involves the reaction of 3,4-bis(hydroxyimino)methyl)-1,2,5-oxadiazole 2-oxides with a mixture of concentrated nitric and trifluoroacetic acids . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is often characterized by X-ray diffraction analysis, which reveals details such as bond lengths, angles, and overall molecular geometry. For example, the parent [1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxide was found to have a planar molecule with an unusually long intracyclic N-N bond and unexpected exo-cyclic bond angles . These structural features can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions, which can be utilized to further modify the compound or to understand its reactivity. For instance, the reaction of the hydrazide of pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazine-3-carboxylic acid with carbon disulfide and subsequent reactions lead to a variety of heterocyclic systems with potential antimicrobial activity . These reactions highlight the versatility of pyridazine derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives, such as solubility, melting point, and stability, are crucial for their practical application. For example, the 4,7-dinitro[1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxide was found to be a high-energy compound but with low thermal stability . The compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was characterized by spectroscopic techniques and XRD, and its structure was analyzed using density functional theory calculations . These studies provide a foundation for understanding the properties of related compounds, including the one of interest.

Scientific Research Applications

Synthesis and Biological Interactions

Heterocyclic compounds, particularly those containing fluorophenyl groups, oxadiazole, and pyridazine rings, have been extensively studied for their interactions with biological targets. For instance, compounds with similar structural features have been synthesized and evaluated for their binding to central and peripheral-type benzodiazepine receptors. Some derivatives have shown selective affinity towards peripheral-type benzodiazepine receptors, indicating potential applications in modulating receptor activity in specific tissues (Barlin et al., 1996).

Antimicrobial and Anticancer Activities

Further research into related heterocyclic compounds has uncovered a variety of biological activities. For example, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized with the aim of finding new antibacterial agents. Some of these synthesized compounds demonstrated significant antibacterial activity, suggesting potential utility in addressing bacterial infections (Azab et al., 2013). Additionally, fluoro-substituted benzo[b]pyran compounds, which share some structural similarities with the compound of interest, have shown anticancer activity against lung cancer cell lines at low concentrations, compared to reference drugs (Hammam et al., 2005).

Synthetic Pathways and Chemical Reactivity

Research into synthetic pathways and reactivity of similar compounds provides insights into potential applications in drug development and chemical synthesis. Studies on the synthesis of imidazo[1,2-b]pyridazines and related compounds have demonstrated their versatility in producing various derivatives with potential pharmacological properties. These synthetic approaches can inform the development of new compounds with desired biological activities (Abdallah et al., 2007).

properties

IUPAC Name |

3-(4-fluorophenyl)-5-[[6-(2-fluorophenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F2N4OS/c20-13-7-5-12(6-8-13)19-22-17(26-25-19)11-27-18-10-9-16(23-24-18)14-3-1-2-4-15(14)21/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFBNODGJRCUPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Fluorophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate](/img/structure/B2528877.png)

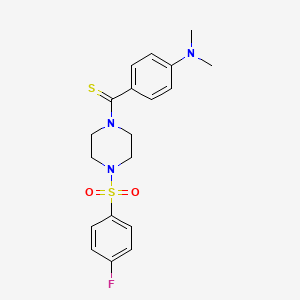

![3,3-Dimethyl-1-(2-oxo-2-pyrrolidin-1-ylethyl)-5-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]indoline](/img/structure/B2528879.png)

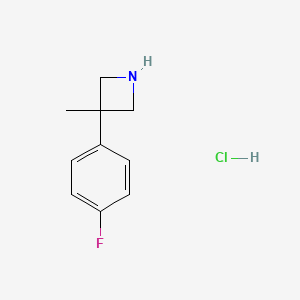

![Tert-butyl (3aR,6aS)-2-(4-chloro-1,3,5-triazin-2-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2528880.png)

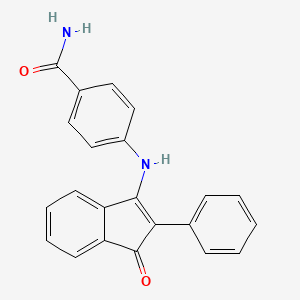

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide](/img/structure/B2528881.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2528883.png)

![1-[3-(1,2,4-Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2528884.png)

![2,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2528885.png)

![4-acetyl-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2528886.png)

![N-benzyl-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2528891.png)

![[4-(6-Methylpyridazin-3-yl)phenyl]methanol](/img/structure/B2528896.png)